Technical Profile: 6-Bromo-3-chloro-2-methylquinoxaline
Technical Profile: 6-Bromo-3-chloro-2-methylquinoxaline
The following technical guide details the chemical identity, synthesis, and application of 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7).
[1][2][3][4]
Executive Summary
6-Bromo-3-chloro-2-methylquinoxaline is a highly functionalized heterocyclic building block used extensively in the development of pharmaceuticals and organic semiconductors.[1] Its quinoxaline core serves as a bioisostere for purines and pteridines, making it a critical scaffold in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and DNA-intercalating agents.
The compound is defined by three distinct reactive sites, allowing for orthogonal functionalization:
-
C3-Chloro: Highly susceptible to nucleophilic aromatic substitution (
). -
C6-Bromo: A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C2-Methyl: Capable of radical bromination or oxidation to an aldehyde/acid.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 6-Bromo-3-chloro-2-methylquinoxaline |
| CAS Number | 1392413-56-7 |
| Molecular Formula | |
| Molecular Weight | 257.51 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
| Isomer Note | Distinct from 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9).[1][2] Note: The regiochemistry of the Cl/Me groups relative to the Br atom is critical. |
Synthetic Methodology
The synthesis of 6-bromo-3-chloro-2-methylquinoxaline is a multi-step process governed by regioselectivity challenges during the initial condensation.
Retrosynthetic Analysis
The most robust route involves the condensation of 4-bromo-1,2-diaminobenzene with methyl pyruvate , followed by chlorination.
-
Challenge: The condensation yields a mixture of two regioisomers: 6-bromo-3-methylquinoxalin-2(1H)-one and 7-bromo-3-methylquinoxalin-2(1H)-one.
-
Resolution: These isomers must be separated (typically via fractional crystallization or chromatography) before or after chlorination.
Step-by-Step Protocol
Step 1: Condensation (Formation of the Quinoxalinone Scaffold)
Reagents: 4-Bromo-1,2-diaminobenzene, Methyl Pyruvate, Ethanol (solvent).
-
Dissolve 4-bromo-1,2-diaminobenzene (1.0 eq) in absolute ethanol.
-
Add methyl pyruvate (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. The solution will darken as the condensation proceeds.
-
Cooling & Filtration: Cool to
. The product precipitates as a mixture of isomers (Isomer A: 6-Br; Isomer B: 7-Br). -
Isomer Separation (Critical):
-
Technique: The 7-bromo isomer (precursor to the target) often exhibits different solubility in hot ethanol or acetic acid compared to the 6-bromo isomer. Recrystallization is the standard purification method.
-
Target Intermediate:7-Bromo-3-methylquinoxalin-2(1H)-one . (Note: When chlorinated at the C2 position, this structure yields the target 6-bromo-3-chloro-2-methylquinoxaline due to IUPAC numbering priorities).
-
Step 2: Chlorination (Deoxychlorination)
Reagents: Phosphorus Oxychloride (
-
Suspend the purified quinoxalinone intermediate in neat
(5–10 volumes). -
Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Heat to reflux (
) for 2–3 hours until the solid completely dissolves and gas evolution ( ) ceases. -
Workup:
-
Concentrate
under reduced pressure. -
Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with
to pH 7–8. -
Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway distinguishing the critical isomer separation step required to isolate CAS 1392413-56-7.
Reactivity & Applications in Drug Design
Selective Functionalization
The chemical orthogonality of 6-bromo-3-chloro-2-methylquinoxaline allows for "programmed" synthesis, where substituents are added in a specific order based on reactivity profiles.
| Reaction Type | Site | Reagent/Condition | Outcome |
| C3-Cl | Amines, Thiols, Alkoxides | The Chlorine atom is activated by the adjacent Nitrogen (C=N bond). It is the most reactive site and is typically displaced first (e.g., by morpholine or aniline) to install the pharmacophore's "head" group. | |
| Suzuki-Miyaura Coupling | C6-Br | Aryl Boronic Acids, Pd(PPh3)4 | The Bromine atom is less reactive than the Chlorine towards nucleophiles but highly reactive towards Pd(0). It is usually coupled after the |
| Benzylic Oxidation | C2-Me | The methyl group can be oxidized to an aldehyde (CHO) or brominated ( |
Case Study: Kinase Inhibitor Development
This scaffold is frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .
-
Mechanism: The quinoxaline nitrogen atoms form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Workflow:
-
Displace C3-Cl with a solubilizing group (e.g., N-methylpiperazine).
-
Couple C6-Br with a hydrophobic aryl group to occupy the hydrophobic back pocket of the enzyme.
-
Safety & Handling
-
Hazards: The compound is an organohalide and likely a skin/eye irritant.
used in synthesis is highly corrosive and reacts violently with water. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond is possible over long periods).
-
Disposal: Halogenated organic waste streams.
References
-
BLD Pharm. (2025). Product Analysis: 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7).[3][1][4][5][6] Retrieved from
-
PubChem. (2025). Compound Summary: 6-Bromo-2-chloro-3-methylquinoxaline (Isomer Comparison). National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Synthesis of 6-Bromoquinoxaline derivatives and Regioselectivity. Retrieved from
-
Key Organics. (2025). Building Blocks: Quinoxalines. Retrieved from
Sources
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- 6. 1392413-56-7|6-Bromo-3-chloro-2-methylquinoxaline|BLD Pharm [bldpharm.com]
